4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a tetrahydroisoquinoline moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . This intermediate is then coupled with a chromen-2-one derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Chromen-2-one Derivatives: Compounds with variations in the substitution pattern on the chromen-2-one core.
Uniqueness
5,7-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2H-CHROMEN-2-ONE is unique due to the combination of the tetrahydroisoquinoline and chromen-2-one moieties, which may confer enhanced biological activities and specific interactions with molecular targets .
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C21H21NO2/c1-14-9-15(2)21-18(11-20(23)24-19(21)10-14)13-22-8-7-16-5-3-4-6-17(16)12-22/h3-6,9-11H,7-8,12-13H2,1-2H3 |
InChI Key |
IUEMWJYKAIDIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.